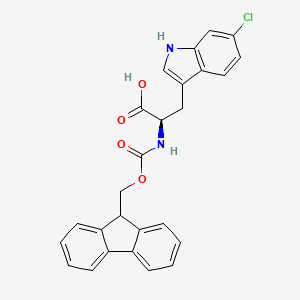

Fmoc-6-chloro D-Tryptophan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-6-chloro D-Tryptophan is a chemical compound used for the preparation of acyltryptophanols . It has a molecular formula of C26H21ClN2O4 .

Molecular Structure Analysis

The molecular structure of Fmoc-6-chloro D-Tryptophan is characterized by a molecular weight of 460.9 g/mol . The IUPAC name for this compound is (2R)-3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid .Physical And Chemical Properties Analysis

Fmoc-6-chloro D-Tryptophan has a molecular weight of 460.9 g/mol . It has a XLogP3-AA value of 5.4, indicating its lipophilicity . It has 3 hydrogen bond donor count and 4 hydrogen bond acceptor count .科学的研究の応用

Peptide Synthesis

“Fmoc-6-chloro D-Tryptophan” is used in Fmoc Solid Phase Peptide Synthesis (SPPS) . This method is widely used to produce larger quantities of peptides, which are biomolecules with several biological activities. Synthetic peptides are used for various studies such as cell signaling, development of epitope-specific antibodies, cell-biology, and disease biomarkers .

Preparation of Acyltryptophanols

“Fmoc-6-chloro D-Tryptophan” is used for the preparation of acyltryptophanols . These compounds have been used as FSH (Follicle Stimulating Hormone) antagonists, which can be useful in reproductive medicine .

Unnatural Modifications in Peptides

The synthesis method involving “Fmoc-6-chloro D-Tryptophan” is particularly useful when unnatural modifications or introduction of site-specific tags are required . This allows for the creation of peptides with specific properties, expanding their potential applications .

High-Performance Liquid Chromatography (HPLC)

“Fmoc-6-chloro D-Tryptophan” can be used in HPLC analysis . HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .

Materials Science

Peptides, which can be synthesized using “Fmoc-6-chloro D-Tryptophan”, are becoming increasingly important in materials science due to their self-assembling properties . This opens up possibilities for the development of new materials with unique properties .

Drug Development

Peptides synthesized using “Fmoc-6-chloro D-Tryptophan” can be used in the development of new drugs . Given the diverse biological activities of peptides, they can serve as a basis for the development of therapeutics for various diseases .

作用機序

Target of Action

Fmoc-6-chloro D-Tryptophan is primarily used for the preparation of acyltryptophanols . These compounds act as antagonists of Follicle Stimulating Hormone (FSH) , a hormone that plays a crucial role in the reproductive system.

Mode of Action

The Fmoc (Fluorenylmethyloxycarbonyl) group in Fmoc-6-chloro D-Tryptophan is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .

特性

IUPAC Name |

(2R)-3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXGPPBWOOAVEL-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-6-chloro D-Tryptophan | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[1-(2-methyl-2-propenyl)-2-pyrrolidinyl]-, (S)- (9CI)](/img/no-structure.png)

![(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol](/img/structure/B564919.png)

![(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane](/img/structure/B564921.png)

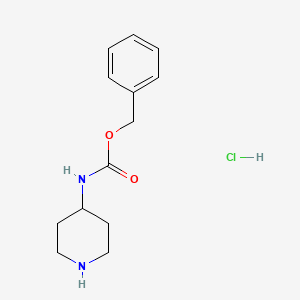

![7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin](/img/structure/B564922.png)